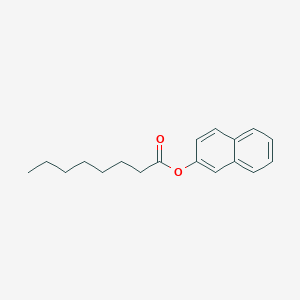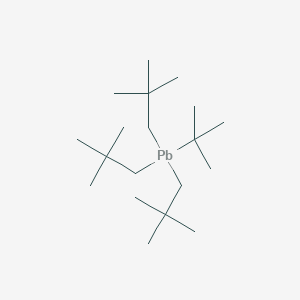
Tert-butyl-tris(2,2-dimethylpropyl)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl-tris(2,2-dimethylpropyl)plumbane, also known as TBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBP is a lead-based compound that has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry.
作用機序
The mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is not fully understood. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can act as a Lewis acid, which can coordinate with other molecules and facilitate various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been shown to form stable complexes with other molecules, which can enhance their reactivity and stability.
生化学的および生理学的効果
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can cause toxicity in living organisms, including humans. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can accumulate in various organs, including the liver, kidney, and brain, and can cause oxidative stress, inflammation, and cell damage.
実験室実験の利点と制限
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has several advantages and limitations for lab experiments. One advantage of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its high stability, which makes it an ideal candidate for various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its toxicity, which can limit its use in certain experiments. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can also be expensive, which can limit its use in large-scale experiments.
List of
将来の方向性
1. Further studies are needed to understand the mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various chemical reactions.
2. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in biochemistry and medicinal chemistry.
3. Further studies are needed to investigate the toxicity of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in living organisms and its potential impact on human health.
4. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in material science, including the synthesis of new materials and catalysts.
5. Further studies are needed to investigate the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in environmental remediation, including the removal of heavy metals from contaminated soil and water.
Conclusion:
In conclusion, Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a lead-based compound that has gained significant attention in scientific research due to its unique properties. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry. Tert-butyl-tris(2,2-dimethylpropyl)plumbane's synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various fields and its impact on human health and the environment.
合成法
The synthesis of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a complex process that involves several steps. The most common method of synthesizing Tert-butyl-tris(2,2-dimethylpropyl)plumbane is through the reaction of lead acetate with tert-butyl lithium and 2,2-dimethylpropyl chloride. The reaction results in the formation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane, which can be purified through recrystallization or distillation.
科学的研究の応用
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields. In material science, Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been used as a precursor for the synthesis of lead-based perovskite solar cells. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been used as a catalyst in organic chemistry reactions, where it has shown excellent catalytic activity in various reactions, including C-H activation, cross-coupling, and cyclization reactions.
特性
CAS番号 |
13406-14-9 |
|---|---|
製品名 |
Tert-butyl-tris(2,2-dimethylpropyl)plumbane |
分子式 |
C19H42Pb |
分子量 |
478 g/mol |
IUPAC名 |
tert-butyl-tris(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/3C5H11.C4H9.Pb/c3*1-5(2,3)4;1-4(2)3;/h3*1H2,2-4H3;1-3H3; |
InChIキー |
XMKFPHYKROVHGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



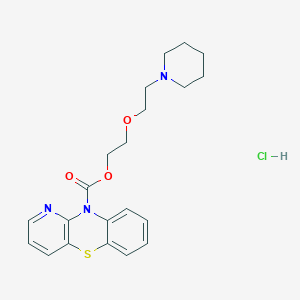
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
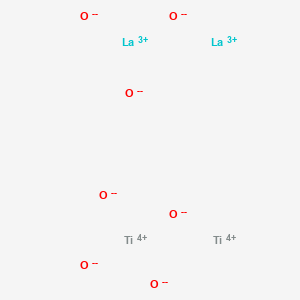
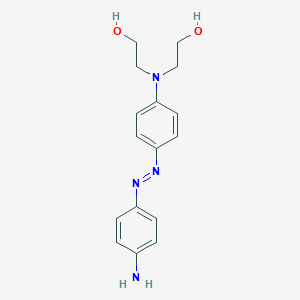

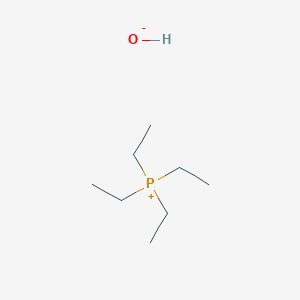

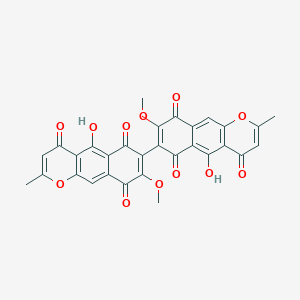


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)

